1,3-Dioxan-5-yl 3-pyridyl ketone

Melting Point Quality Control Intermediate Handling

Securing a viable enamine precursor for non-opioid analgesic dioxane scaffolds often stalls due to missing pyridyl specificity. 1,3-Dioxan-5-yl 3-pyridyl ketone (CAS 85727-04-4) provides a direct solution. - Direct precursor for TiCl4-mediated enamine condensation with secondary amines (US 4,376,860). - Defined mp 98-100 °C enables QC by DSC/HPLC. - Commercial availability at ≥97% purity eliminates in-house synthesis delays.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 85727-04-4
Cat. No. B1625414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxan-5-yl 3-pyridyl ketone
CAS85727-04-4
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1C(COCO1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C10H11NO3/c12-10(8-2-1-3-11-4-8)9-5-13-7-14-6-9/h1-4,9H,5-7H2
InChIKeyAXYFGZWOQMDXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxan-5-yl 3-pyridyl ketone (CAS 85727-04-4): Verified Intermediary and Synthetic Baseline Data for Procurement Specification


1,3-Dioxan-5-yl 3-pyridyl ketone (CAS 85727-04-4), systematically named 1,3-dioxan-5-yl(pyridin-3-yl)methanone, is a heterocyclic ketone building block composed of a 1,3-dioxane ring coupled to a 3-pyridyl moiety via a carbonyl bridge. It is classified within the chemical space of pyridyl ketones and 1,3-dioxane derivatives, and has been established in patent literature as a critical synthetic intermediate for a distinct class of analgesic agents [1]. The compound is characterized by a molecular formula of C10H11NO3, a molecular weight of 193.20 g/mol, and a defined melting point range of 98–100 °C when purified [2]. Commercial availability is confirmed through multiple vendors offering the compound at standard purities of 95% or 97%, supporting its use in research and development applications .

Why Generic Aryl Dioxane Ketones Cannot Be Substituted for 1,3-Dioxan-5-yl 3-pyridyl ketone in Specific Synthetic Sequences


The 3-pyridyl ketone moiety is not a generic feature; it is the structural prerequisite for the titanium tetrachloride-mediated enamine formation with secondary amines, a reaction step documented in the synthesis of N,N-dialkyl-α-(3-pyridyl)-m-dioxane-5-methylamine analgesics [1]. Replacing the 3-pyridyl group with a phenyl or other aryl ring, or altering the dioxane substitution pattern, would fundamentally disrupt this reactivity. Prior art (Booher, US 3,905,987) explicitly dismissed the viability of intermediates structurally related to this compound for achieving the desired analgesic synthesis, making 1,3-dioxan-5-yl 3-pyridyl ketone a non-substitutable node in the specific synthetic route later enabled by improved methodology [2]. Simply procuring a near-analog ketone or dioxane derivative will not yield the same enamine intermediate or the downstream analgesic scaffold.

Quantitative Selection Evidence: Differentiating 1,3-Dioxan-5-yl 3-pyridyl ketone from Nearest Competitor Compounds


Defined Melting Point as a Procurement-Relevant Identity and Purity Check Versus the Liquid Starting Material 3-Acetylpyridine

The crystalline nature and sharply defined melting point of 1,3-dioxan-5-yl 3-pyridyl ketone (98–100 °C [1]) provides a straightforward, low-cost identity verification and purity assessment for incoming material, a feature absent in its liquid starting material and simplest comparator, 3-acetylpyridine. This physical property differentiation simplifies inventory quality control and storage for research procurement.

Melting Point Quality Control Intermediate Handling

Validated Synthetic Route and Recrystallization Purification Protocol Directly from Patent Literature

A fully exemplified synthetic procedure from 3-acetylpyridine and paraformaldehyde, with boron trifluoride etherate in acetic acid, directly yields the target compound, with a reported purified yield of 30 g from 48.4 g of starting ketone after isopropanol recrystallization (approx. 37% yield based on 3-acetylpyridine) [1]. This contrasts with Booher's prior art intermediates, which required alternative, reportedly ineffective synthetic strategies for this compound class [2]. The documented procedure provides procurement confidence because it demonstrates a reproducible method for synthesizing and purifying the compound.

Synthetic Methodology Process Chemistry Yield

Commercial Purity Specifications Enable Direct Use in Reproducible Research Without Further Purification

Multiple reputable vendors list 1,3-dioxan-5-yl 3-pyridyl ketone with a minimum purity specification of 95% (AKSci) or 97% (CymitQuimica/Fluorochem) . This defined purity baseline is essential for reproducibility in multi-step synthesis, where uncertain purity of a non-commercial or custom-synthesized intermediate can lead to variable yields of the final analgesic. The availability of a Certificate of Analysis (CoA) upon request adds a layer of quality assurance.

Commercial Availability Purity Reproducibility

Patent-Documented Role as a Non-Obvious Key Intermediate for a Specific Analgesic Scaffold

The compound is explicitly claimed and exemplified as the key intermediate for the synthesis of N,N-dialkyl-α-(3-pyridyl)-m-dioxane-5-methylamines, a series of analgesics [1]. Booher's prior art disclosure had suggested that intermediates of this type were not effective for this purpose; the patent invention overcomes this, specifically highlighting the non-obvious utility of the 3-pyridylcarbonyl-5-dioxane structure [2]. For any research team pursuing this class of analgesics or studying enamine reduction on dioxane frameworks, the compound is not a generic ketone but a uniquely positioned synthetic gateway.

Analgesic Synthesis Intermediate Pharmaceutical Chemistry

Validated Application Scenarios for 1,3-Dioxan-5-yl 3-pyridyl ketone Based on Differentiating Evidence


Synthesis of N,N-Dialkyl-α-(3-pyridyl)-m-dioxane-5-methylamine Analgesic Candidates

Medicinal chemistry teams exploring non-opioid analgesics based on the dioxane scaffold can use this ketone as the direct precursor for enamine formation and subsequent reduction to the active pharmacophore, as demonstrated in US Patent 4,376,860 [1]. The titanium tetrachloride-mediated condensation with secondary amines is specific to the 3-pyridyl carbonyl system, making the compound an irreplaceable entry point to this chemical series.

Quality-Controlled Reference Standard for Process Chemistry Development

The compound's defined melting point (98–100 °C) [2] and commercially available high-purity batches (≥95% by AKSci; 97% by CymitQuimica) qualify it as a reliable reference standard for calibrating analytical methods (HPLC, DSC) in process chemistry laboratories scaling up dioxane-based intermediates.

Starting Point for Structure-Activity Relationship (SAR) Studies on Pyridyl-Dioxane Derivatives

For SAR exploration around the pyridyl-dioxane ketone template, the compound serves as the foundational core. Analogs with modified pyridyl substitution or dioxane ring substitution can be systematically compared to this baseline structure, leveraging the documented synthesis and commercial availability to ensure consistent starting material quality across iterative design cycles.

Chemical Biology Probe Synthesis Requiring a Conformationally Restricted Pyridyl Ketone

In projects where a pyridyl ketone must be locked in a specific conformation, the 1,3-dioxane ring provides rigidity absent in simple acyclic ketones like 3-acetylpyridine. Procurement of this compound offers a pre-built, rigidified scaffold for probe synthesis, as evidenced by its distinct solid-state properties (crystalline vs. liquid comparator) [2].

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